molecular formula C14H20ClN3OS B5709534 N-(4-CHLORO-2-METHYLPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA

N-(4-CHLORO-2-METHYLPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA

Cat. No.: B5709534
M. Wt: 313.8 g/mol
InChI Key: ITHPKNLAGOPMQX-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is a synthetic organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorinated aromatic ring, a morpholinoethyl group, and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA typically involves the reaction of 4-chloro-2-methylaniline with 2-morpholinoethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of the thiourea moiety suggests potential interactions with thiol-containing proteins or enzymes, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.

    N-(4-Chlorophenyl)-N’-(2-morpholinoethyl)thiourea: A closely related compound with a similar structure but lacking the methyl group.

    N-(2-Methylphenyl)-N’-(2-morpholinoethyl)thiourea: Another related compound with a similar structure but lacking the chlorine atom.

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-N’-(2-MORPHOLINOETHYL)THIOUREA is unique due to the presence of both the chlorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The morpholinoethyl group also adds to its uniqueness by providing additional sites for interaction with biological targets.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3OS/c1-11-10-12(15)2-3-13(11)17-14(20)16-4-5-18-6-8-19-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHPKNLAGOPMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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